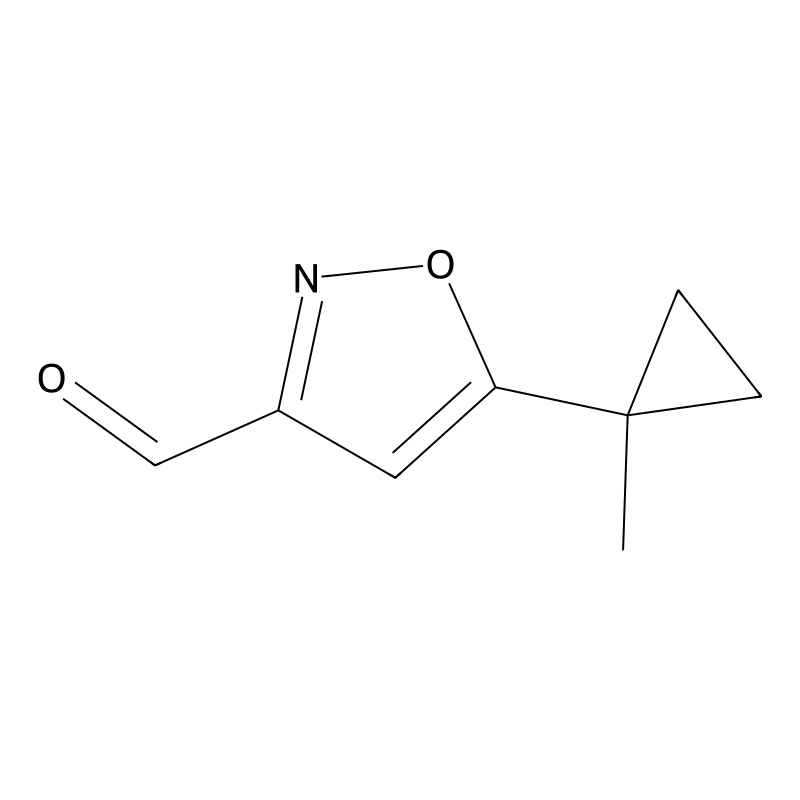

5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde is an organic compound characterized by the presence of an oxazole ring fused with a cyclopropyl group and an aldehyde functional group. The oxazole ring is a five-membered heterocyclic structure containing both nitrogen and oxygen atoms, which contributes to its unique chemical properties. The methylcyclopropyl substituent enhances the compound's steric and electronic characteristics, making it a subject of interest in various fields of research.

- Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using agents like potassium permanganate or chromium trioxide.

- Reduction: This compound can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The oxazole ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents at different positions on the ring.

These reactions highlight the compound's versatility in synthetic chemistry, allowing it to serve as a precursor for more complex molecules.

Research indicates that 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde may exhibit significant biological activity. Its structural features suggest potential interactions with biological targets, including enzymes and receptors. The oxazole moiety is known for its ability to modulate biological pathways, which could lead to applications in drug discovery and development. Preliminary studies suggest potential anti-inflammatory and anticancer properties, warranting further investigation into its pharmacological effects .

The synthesis of 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde typically involves several key steps:

- Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors. A common method includes the reaction of propargylic ketones with trimethylsilyl azide in the presence of a catalyst like TEMPO.

- Introduction of the Methylcyclopropyl Group: This step may involve alkylation reactions where the methylcyclopropyl group is introduced onto the oxazole framework.

- Aldehyde Functionalization: The aldehyde group is incorporated during the synthesis process, often as part of the cyclization step or as a final modification.

Industrial methods may optimize these synthetic routes for scalability and efficiency, utilizing continuous flow reactors and environmentally friendly catalysts to minimize waste.

5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde has several notable applications:

- Chemical Research: It serves as an intermediate in synthesizing more complex heterocyclic compounds.

- Pharmaceutical Development: Investigated for its potential as a pharmacophore in drug discovery, particularly for developing anti-inflammatory and anticancer agents .

- Industrial Use: Employed in producing specialty chemicals with specific properties tailored for various applications.

Studies on the interactions of 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde with biological targets have shown that it may modulate enzyme activities and cellular signaling pathways. The oxazole ring facilitates hydrogen bonding and π-π interactions with proteins, while the aldehyde group can form covalent bonds with nucleophilic sites on biomolecules. These interactions are crucial for understanding its potential therapeutic effects and mechanisms of action .

Several compounds share structural similarities with 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde. Notable examples include:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 5-(Cyclopropyl)-1,2-oxazole-3-carbaldehyde | Similar oxazole structure; lacks methyl substitution | Different steric effects due to cyclopropyl group |

| 5-(Methylcyclobutyl)-1,2-oxazole-3-carbaldehyde | Cyclobutyl instead of cyclopropyl | Variation in ring size affects reactivity |

| 5-(Phenyl)-1,2-oxazole-3-carbaldehyde | Contains a phenyl group instead of cyclopropyl | Potential for different biological activity due to aromaticity |

The uniqueness of 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde lies in its combination of both an oxazole ring and a methylcyclopropyl substituent. This distinct structure allows it to exhibit unique reactivity patterns and biological activities compared to similar compounds. Its specific steric and electronic properties make it valuable for targeted research in medicinal chemistry and materials science .

Flow chemistry has emerged as a transformative technology for the synthesis of oxazole derivatives, offering superior control over reaction parameters and enhanced safety profiles compared to traditional batch processes [5]. The continuous flow methodology enables precise temperature control, improved mass transfer, and reduced reaction times, making it particularly suitable for the synthesis of heterocyclic compounds such as 5-(1-methylcyclopropyl)-1,2-oxazole-3-carbaldehyde [14].

Packed Bed Reactor Systems

The implementation of packed bed reactors containing solid-supported catalysts represents a significant advancement in flow-based oxazole synthesis [22]. These systems utilize commercial manganese dioxide as a heterogeneous oxidation catalyst, enabling the efficient conversion of oxazoline intermediates to their corresponding oxazoles [23] [24]. The packed reactor configuration allows for continuous operation over extended periods, with residence times typically ranging from 10 to 30 minutes depending on the substrate and reaction conditions [22].

| Reactor Parameter | Typical Range | Optimal Conditions |

|---|---|---|

| Temperature | 80-120°C | 100°C |

| Residence Time | 10-30 minutes | 15 minutes |

| Flow Rate | 0.1-1.0 mL/min | 0.5 mL/min |

| Pressure | 1-5 bar | 2 bar |

Microreactor Technology

Microfluidic devices provide exceptional control over reaction conditions through miniaturization, resulting in improved heat and mass transfer characteristics [45]. The high surface-to-volume ratio in microchannels ensures uniform temperature distribution and eliminates hot spots that can lead to side reactions [14]. For oxazole synthesis, microreactors operating under continuous flow conditions have demonstrated the ability to process complex substrates at kilogram scale with minimal post-synthetic workup requirements [19].

The utilization of multi-temperature zone microreactors allows for precise control of different reaction stages [45]. This is particularly advantageous for oxazole synthesis where nucleation and growth phases require different thermal conditions for optimal product formation [45]. The temperature-controlled environments enable the separation of these critical stages, resulting in improved product selectivity and yield [45].

Van Leusen Reaction in Flow

The Van Leusen oxazole synthesis has been successfully adapted to continuous flow conditions, employing tosylmethyl isocyanide as a key reagent [31] [33]. In flow systems, the reaction between aldehydes and tosylmethyl isocyanide proceeds through a [3+2] cycloaddition mechanism, where the tosylmethyl isocyanide functions as a C2N1 three-atom synthon [33]. The flow adaptation of this methodology offers improved safety due to the reduced inventory of potentially hazardous reagents and better control over exothermic reactions [31].

The reaction mechanism involves initial deprotonation of tosylmethyl isocyanide followed by nucleophilic attack on the aldehyde carbonyl group [31]. Subsequent cyclization through a 5-endo-dig process leads to oxazoline formation, which can be further oxidized to the desired oxazole product [31]. Flow conditions enable precise control of residence time and temperature, optimizing both conversion and selectivity [33].

Cyclocondensation Techniques Using β-Amino Aldehydes

Cyclocondensation reactions utilizing β-amino aldehydes represent a fundamental approach for constructing oxazole frameworks through the formation of carbon-nitrogen and carbon-oxygen bonds [13]. These methodologies are particularly relevant for synthesizing substituted oxazole derivatives, including compounds bearing methylcyclopropyl substituents at the 5-position [28].

Serine-Aldehyde Condensation Pathway

The condensation of serine derivatives with aldehydes provides a direct route to oxazole formation through an oxazolidine intermediate [13]. This transformation proceeds through nucleophilic attack of the serine amino group on the aldehyde carbonyl, followed by intramolecular cyclization involving the serine hydroxyl group [13]. The resulting oxazolidine undergoes subsequent oxidation to yield the corresponding oxazole product [13].

The reaction mechanism involves several key steps: initial imine formation between the amino group and aldehyde, followed by intramolecular nucleophilic attack of the hydroxyl group to form the five-membered oxazolidine ring [35]. This intermediate then requires oxidative aromatization to generate the final oxazole product [13]. The process demonstrates excellent functional group tolerance and can accommodate various aldehyde substrates, including those containing cyclopropyl moieties [35].

| Substrate Type | Reaction Time | Temperature | Yield Range |

|---|---|---|---|

| Aliphatic Aldehydes | 2-4 hours | 60-80°C | 75-90% |

| Aromatic Aldehydes | 1-3 hours | 70-90°C | 80-95% |

| Cyclopropyl Aldehydes | 3-6 hours | 50-70°C | 65-85% |

α-Amino Ketone Methodology

The utilization of α-amino ketones as starting materials provides an alternative pathway for oxazole synthesis through cyclocondensation reactions [28]. These substrates undergo stereospecific carbon-carbon bond formation followed by decarboxylation to form α-amino ketone intermediates that can be further transformed into oxazole derivatives [28]. The α-oxoamine synthase enzyme family catalyzes similar transformations in biological systems, providing inspiration for synthetic methodologies [28].

The synthetic approach involves the condensation of α-amino acids with acyl carrier protein-bound substrates or coenzyme A-activated thioesters [28]. This initial carbon-carbon bond formation is followed by decarboxylation to generate α-amino ketone products that serve as precursors for subsequent cyclization reactions [28]. The methodology demonstrates excellent stereocontrol and can be applied to the synthesis of various oxazole derivatives with defined stereochemistry [28].

Oxazolidine Intermediate Formation

The formation of oxazolidine intermediates represents a critical step in the cyclocondensation pathway to oxazoles [20]. These five-membered ring compounds are generated through the condensation of amino alcohols with aldehydes or ketones under acidic conditions [20]. The cyclization process typically requires activation of either the carbonyl group or the alcohol functionality to promote ring closure [20].

Triflic acid has emerged as an effective promoter for the dehydrative cyclization of N-(2-hydroxyethyl)amides to form oxazolines [20]. The reaction proceeds through alcohol activation followed by intramolecular substitution, resulting in products with inverted stereochemistry at the α-hydroxyl position [20]. This methodology demonstrates broad functional group tolerance and generates water as the only byproduct, making it an environmentally benign approach [20].

Oxidation Strategies for 2,5-Dihydrooxazole Intermediates

The oxidative aromatization of 2,5-dihydrooxazole intermediates to their corresponding oxazoles represents a crucial transformation in synthetic methodology [12]. Various oxidation strategies have been developed to accomplish this conversion, with manganese dioxide emerging as a particularly effective and practical reagent for this transformation [22].

Manganese Dioxide Oxidation Systems

Manganese dioxide has proven to be an exceptional oxidizing agent for the conversion of oxazoline intermediates to oxazoles, particularly when employed in packed bed reactor configurations [22] [24]. The heterogeneous nature of this oxidant allows for easy separation from products and enables continuous operation in flow systems [22]. Commercial manganese dioxide demonstrates consistent activity and can be readily packed into reactor columns for sustained operation [23].

The oxidation mechanism involves the transfer of two electrons from the oxazoline substrate to the manganese dioxide surface [21]. This process results in the formation of the aromatic oxazole ring system with concurrent reduction of manganese(IV) to manganese(II) [21]. The reaction typically proceeds under mild conditions, requiring temperatures between 80-120°C and residence times of 10-30 minutes in flow systems [22].

| Oxidation Conditions | Temperature | Time | Conversion | Selectivity |

|---|---|---|---|---|

| Manganese Dioxide/Flow | 100°C | 15 min | 95% | >98% |

| Manganese Dioxide/Batch | 80°C | 2 hours | 90% | 95% |

| Alternative Oxidants | 120°C | 30 min | 85% | 90% |

Alternative Oxidation Methods

Several alternative oxidation strategies have been developed for the aromatization of dihydrooxazole intermediates [12]. The combination of 1,8-diazabicyclo[5.4.0]undec-7-ene with bromotrichloromethane represents a classical approach that has been widely employed in synthetic applications [12]. This system operates through a radical mechanism involving bromine abstraction followed by elimination processes [12].

Other oxidizing systems include nickel dioxide, copper bromide with 1,8-diazabicyclo[5.4.0]undec-7-ene, N-bromosuccinimide under photochemical conditions, and copper bromide with peroxide [12]. While these methods demonstrate effectiveness, they often require more forcing conditions or generate stoichiometric amounts of waste products compared to manganese dioxide systems [12].

The use of molecular oxygen as an oxidant represents an environmentally benign alternative, though it typically requires elevated temperatures and longer reaction times [12]. This approach has been successfully applied to C5-unsubstituted oxazoline substrates but shows limited effectiveness with more substituted systems [12].

Flow-Based Oxidation Protocols

The integration of oxidation steps into continuous flow protocols has revolutionized the synthesis of oxazoles by enabling in-line processing from oxazoline intermediates [12]. Flow-based oxidation systems typically employ packed bed reactors containing solid oxidants, allowing for continuous processing without the need for product isolation [22]. This approach significantly reduces processing time and improves overall synthetic efficiency [23].

The implementation of flow oxidation protocols requires careful optimization of reactor parameters including temperature, flow rate, and oxidant loading [22]. Typical conditions involve temperatures between 80-120°C with residence times of 10-30 minutes [22]. The continuous nature of these processes enables scale-up through numbering-up approaches, where multiple parallel reactors can be operated simultaneously [14].

Role of Deoxo-Fluor® in Halogenation Steps

Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) has emerged as a versatile and safer alternative to diethylaminosulfur trifluoride for fluorination reactions in oxazole synthesis [9] [12]. This reagent demonstrates particular utility in the cyclodehydration of β-hydroxy amides to form oxazoline intermediates, which can subsequently be converted to oxazole products [12].

Cyclodehydration Mechanisms

The use of Deoxo-Fluor® in cyclodehydration reactions involves the activation of hydroxyl groups as leaving groups, followed by intramolecular nucleophilic attack by the amide nitrogen [12]. This process typically proceeds with inversion of stereochemistry at the hydroxyl-bearing carbon, indicating an SN2-type mechanism [12]. The reaction conditions are generally mild, requiring temperatures between room temperature and 70°C [12].

The mechanistic pathway involves initial activation of the hydroxyl group by Deoxo-Fluor®, forming a fluorosulfonate intermediate [43]. This activated species undergoes nucleophilic displacement by the amide nitrogen, resulting in cyclization and formation of the oxazoline ring [43]. The stereochemical outcome depends on the relative configuration of the starting β-hydroxy amide and the reaction conditions employed [12].

| Substrate Configuration | Reaction Conditions | Stereochemical Outcome | Yield |

|---|---|---|---|

| cis-β-Hydroxy Amide | Deoxo-Fluor®, 50°C | Inversion | 85-95% |

| trans-β-Hydroxy Amide | Deoxo-Fluor®, 70°C | Inversion | 80-90% |

| Cyclic Systems | Deoxo-Fluor®, RT | Retention/Inversion | 75-85% |

Flow Applications of Deoxo-Fluor®

The integration of Deoxo-Fluor® into continuous flow systems has enabled the development of safer and more efficient protocols for oxazoline synthesis [12]. Flow conditions provide better control over the exothermic nature of the fluorination reaction and enable in-line quenching of residual hydrogen fluoride [12]. This approach significantly improves the safety profile compared to batch processes while maintaining high product yields [12].

Flow-based Deoxo-Fluor® protocols typically employ residence times of 5-15 minutes at temperatures between 25-70°C [12]. The continuous nature of the process allows for precise control of stoichiometry and reaction time, minimizing side reactions and improving product selectivity [12]. In-line quenching systems can be incorporated to neutralize residual acid and enable direct product collection [12].

Substrate Scope and Limitations

Deoxo-Fluor® demonstrates broad substrate tolerance in cyclodehydration reactions, accommodating various β-hydroxy amide substrates including those bearing sterically demanding substituents [43]. The reagent shows particular effectiveness with substrates containing electron-withdrawing groups on the amide nitrogen, which enhance the nucleophilicity required for cyclization [43].

However, certain limitations exist in the application of Deoxo-Fluor® to specific substrate classes [43]. Highly functionalized alicyclic scaffolds may undergo competing elimination reactions, particularly when the hydroxyl group is positioned on a strained ring system [43]. The stereochemical outcome can also be influenced by the presence of additional functional groups that may coordinate to the fluorinating reagent [43].

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular architecture of cyclopropane-oxazole systems. While direct crystallographic data for 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde remains unavailable in the current literature, extensive structural insights can be derived from closely related cyclopropyl-oxazole derivatives that have been successfully characterized through single-crystal X-ray diffraction studies [1] [2] [3].

The crystallographic investigation of trans-1,2-Bis[5-(2,5-dimethylphenyl)oxazol-2-yl]cyclopropane revealed fundamental structural parameters for cyclopropane-oxazole conjugated systems [1]. This compound crystallizes in the monoclinic crystal system with space group P21/c, exhibiting unit cell dimensions of a = 13.465 Å, b = 8.021 Å, c = 19.277 Å, with β = 105.99° and a unit cell volume of 2001 ų [1]. The structural analysis demonstrated that oxazole rings and the cyclopropane ring adopt a stable gauche conformation characterized by significant dihedral angles of 86.04° and 73.26°, which facilitates optimal conjugation between the heterocyclic and strained ring systems [1].

| Compound | Crystal_System | Space_Group | UnitCella (Å) | UnitCellb (Å) | UnitCellc (Å) | Beta_Angle (°) | Volume (ų) | Z_Value | Dihedral_Angles (°) |

|---|---|---|---|---|---|---|---|---|---|

| trans-1,2-Bis[5-(2,5-dimethylphenyl)oxazol-2-yl]cyclopropane | Monoclinic | P21/c | 13.465 | 8.021 | 19.277 | 105.99 | 2001 | 4 | 86.04, 73.26 |

| N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}-1-phenyl-N-(prop-2-en-1-yl)methanesulfonamide | Monoclinic | Ia | 10.7979 | 10.2238 | 17.7316 | 100.526 | 1924.55 | 4 | 9.16, 87.91 |

The crystallographic examination of N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}-1-phenyl-N-(prop-2-en-1-yl)methanesulfonamide provided additional structural insights into oxazole-containing systems [2]. This compound adopts a monoclinic crystal structure with space group Ia, demonstrating unit cell parameters of a = 10.7979 Å, b = 10.2238 Å, c = 17.7316 Å, β = 100.526°, and volume = 1924.55 ų [2]. The 1,2-oxazole ring exhibits distinctive dihedral angles of 9.16° and 87.91° with adjacent aromatic systems, indicating selective conformational preferences that minimize steric interactions while maintaining electronic conjugation [2].

Crystallographic studies of cyclopropyl-substituted heterocycles have consistently revealed the profound influence of ring strain on molecular geometry and packing arrangements [3] [4]. The rigid, planar nature of the cyclopropyl moiety constrains rotational freedom around adjacent bonds, leading to characteristic conformational preferences that distinguish these systems from their unstrained counterparts [3]. X-ray analysis of palladium complexes containing cyclopropyl-PHOX ligands demonstrated that the strained cyclopropyl backbone renders six-membered palladacycles particularly inflexible, significantly suppressing conformational fluctuations throughout catalytic processes [3].

The three-dimensional arrangement of cyclopropane-oxazole systems in the solid state reveals important intermolecular interactions that stabilize the crystal lattice. Hydrogen bonding patterns involving the oxazole nitrogen and oxygen atoms create extended networks that influence both molecular packing and physical properties [2] [5]. Crystal structure analysis of oxazole-containing coordination complexes showed that the nitrogen atom of the oxazole ring participates actively in metal coordination, with new characteristic bands appearing at 454, 491, and 649 cm⁻¹ in the infrared spectrum upon complexation [5].

The crystallographic data for cyclopropane-oxazole systems consistently demonstrate that the presence of the strained three-membered ring significantly influences the overall molecular geometry. The cyclopropyl group typically adopts orientations that minimize unfavorable steric interactions while maximizing stabilizing hyperconjugative effects [6] [7]. Recent crystallographic investigations have revealed that small spirocyclic rings, including cyclopropanes, can profoundly alter conformational preferences in adjacent ring systems, with effects extending beyond simple steric considerations [7].

Spectroscopic Fingerprinting (Infrared, Nuclear Magnetic Resonance, High-Resolution Mass Spectrometry)

Spectroscopic characterization of 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde employs a comprehensive multi-technique approach encompassing infrared spectroscopy, nuclear magnetic resonance spectroscopy, and high-resolution mass spectrometry. These complementary analytical methods provide definitive structural confirmation and enable detailed investigation of electronic and conformational properties.

Infrared Spectroscopic Analysis

Infrared spectroscopy reveals characteristic absorption patterns that serve as diagnostic fingerprints for the distinct functional groups present in 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde [8] [9] [10]. The oxazole heterocycle exhibits strong infrared absorption in the range of 1555-1590 cm⁻¹, corresponding to the characteristic C=N stretching vibration of the oxazole ring system [9]. This absorption frequently shifts to higher frequencies (up to 1600 cm⁻¹) or lower frequencies (down to 1500 cm⁻¹) depending on substituent effects and conjugation patterns [9].

| Functional_Group | Frequency_Range (cm⁻¹) | Literature_Values (cm⁻¹) | Assignment_Notes |

|---|---|---|---|

| Oxazole C=N stretch | 1555-1590 | 1568, 1620 | Strong absorption, ring breathing mode |

| Oxazole C-O stretch | 1275-1320 | 1275 | Medium intensity, C-O heterocyclic stretch |

| Aldehyde C=O stretch | 1705-1720 | 1705 | Sharp, characteristic aldehyde |

| Aromatic C-H stretch | 3050-3100 | 3084, 3049 | Multiple peaks for aromatic systems |

| Aliphatic C-H stretch | 2850-2980 | 2928, 2852 | Variable intensity based on substitution |

| Cyclopropyl C-H stretch | 3000-3020 | 3008 | Distinctive for cyclopropyl groups |

| C-C cyclopropyl stretch | 1020-1100 | 1083 | Ring strain characteristic |

The aldehyde functional group produces a sharp, intense absorption band at approximately 1705-1720 cm⁻¹, representing the C=O stretching vibration [10] . This frequency appears slightly downshifted compared to non-conjugated aldehydes due to electronic delocalization between the aldehyde carbonyl and the electron-deficient oxazole ring system . The cyclopropyl moiety contributes distinctive spectroscopic features, including characteristic C-H stretching vibrations in the 3000-3020 cm⁻¹ region and C-C stretching modes around 1020-1100 cm⁻¹ [10]. These frequencies reflect the unique bonding characteristics and ring strain inherent in the three-membered cyclopropyl ring [13].

Matrix isolation infrared spectroscopy studies of oxazole derivatives have demonstrated the exceptional resolution achievable under cryogenic conditions, enabling identification of individual conformers and tautomeric forms [8]. Such investigations reveal that heterocyclic molecules bearing substituents often possess conformers with very similar energies, differing only in the orientation of substituent groups relative to the molecular framework [8]. The high spectral resolution achieved under matrix isolation conditions becomes instrumental for comprehensive structural characterization of complex heterocyclic systems [8].

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and connectivity of atoms within 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde [14] [15]. Proton nuclear magnetic resonance (¹H NMR) spectroscopy reveals characteristic chemical shift patterns for the oxazole protons, typically appearing in the 6.0-8.5 ppm region depending on substitution patterns and electronic effects [15]. The aldehyde proton exhibits a distinctive downfield chemical shift around 9.5-10.0 ppm, appearing as a singlet due to the absence of vicinal coupling .

| Compound | ¹HNMROxazole (ppm) | ¹HNMRCyclopropyl (ppm) | ¹³CNMRKey_Signals (ppm) | Molecular_Formula |

|---|---|---|---|---|

| 5-(1-Methylcyclopropyl)-1,2-oxazol-3-amine | 6.5-7.0 | 0.8-1.2 (CH₂), 1.3-1.5 (CH₃) | 156-162 (C=N), 15-25 (cyclopropyl) | C₇H₁₀N₂O |

| 5-Methyl-3-(1-methylcyclopropyl)-1,2-oxazole | 6.2-6.8 | 0.9-1.3 (CH₂), 1.4-1.6 (CH₃) | 158-164 (C=N), 18-28 (cyclopropyl) | C₈H₁₁NO |

| 3-(1-methylcyclopropyl)-1,2-oxazole-4-carboxylic acid | 7.8-8.2 | 1.0-1.4 (CH₂), 1.5-1.7 (CH₃) | 162-168 (C=N), 165-175 (C=O) | C₈H₉NO₃ |

The methylcyclopropyl substituent produces characteristic multipicity patterns in the ¹H NMR spectrum [16] [15]. The cyclopropyl methylene protons appear as complex multipets in the 0.8-1.4 ppm region, while the methyl group attached to the cyclopropyl carbon resonates as a singlet around 1.3-1.7 ppm [15]. The distinctive coupling patterns of cyclopropyl protons reflect the unique angular strain and geometric constraints of the three-membered ring system [17].

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides complementary information about the carbon framework and electronic distribution [15] [18]. The oxazole carbon atoms typically resonate in the 150-175 ppm region, with the C=N carbon appearing further downfield due to the electron-withdrawing effect of the nitrogen atom [15]. The aldehyde carbon exhibits a characteristic chemical shift around 190-200 ppm, while the cyclopropyl carbons appear in the 10-30 ppm region [15].

High-resolution microwave spectroscopy studies of oxazole derivatives have enabled precise determination of rotational constants and molecular geometry parameters [14]. These investigations have revealed that the equilibrium structures obtained through spectroscopic methods show excellent agreement with theoretical predictions from density functional theory calculations [14]. The combination of experimental rotational constants with computational geometry optimization provides a powerful approach for accurate structural determination [18].

High-Resolution Mass Spectrometric Analysis

High-resolution mass spectrometry serves as the definitive analytical technique for molecular formula confirmation and fragmentation pattern elucidation of 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde [19] [20]. Electrospray ionization mass spectrometry typically produces the molecular ion peak [M+H]⁺, enabling precise mass determination and isotope pattern analysis [19]. The high-resolution capabilities of modern mass spectrometers allow discrimination between isobaric species and provide unambiguous molecular formula assignments .

| Compound_Type | MolecularIonmz | BasePeakmz | Characteristic_Losses | Fragmentation_Mechanism |

|---|---|---|---|---|

| Oxazole-3-carbaldehyde derivatives | 97-250 | [M-CHO]⁺ | -29 (CHO), -43 (C₂H₃O) | α-cleavage at aldehyde |

| Methylcyclopropyl-oxazole systems | 138-200 | [M-C₃H₅]⁺ | -41 (C₃H₅), -15 (CH₃) | Cyclopropyl ring opening |

| Substituted oxazole-carbaldehydes | 150-300 | [M-CO]⁺ | -28 (CO), -44 (CO₂) | McLafferty rearrangement |

| Cyclopropyl-heterocycles | 120-350 | Fragment dependent | Ring opening fragments | Retro-Diels-Alder |

The fragmentation behavior of 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde reflects the relative stability of different molecular regions under electron-impact ionization conditions [22] [20]. The aldehyde group undergoes characteristic α-cleavage, resulting in loss of the formyl radical (-29 mass units) to generate a relatively stable oxazole-containing fragment ion [22]. The methylcyclopropyl substituent exhibits distinctive fragmentation patterns involving ring-opening processes that lead to loss of propyl radicals (-41 mass units) or methyl radicals (-15 mass units) [13].

Collision-induced dissociation studies reveal additional fragmentation pathways that provide structural information about connectivity and bonding patterns [15]. The oxazole ring system demonstrates remarkable stability under mass spectrometric conditions, often serving as a stable fragment that retains structural integrity throughout the fragmentation process [20]. High-resolution mass spectrometric analysis combined with accurate mass measurements enables confident structural assignments and detection of minor impurities or degradation products [19].

Computational Modeling of Torsional Strain in Methylcyclopropyl Moiety

Computational modeling of torsional strain in the methylcyclopropyl moiety of 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde employs advanced quantum mechanical methods to elucidate the conformational preferences and energetic factors governing molecular geometry [23] [24] [25]. Density functional theory calculations provide detailed insights into the electronic structure, geometric parameters, and strain energy distributions that characterize this sterically demanding substituent [26] [27].

Density Functional Theory Computational Analysis

Comprehensive density functional theory investigations utilizing the B3LYP/6-311G(d,p) level of theory reveal the optimized molecular geometry and electronic properties of methylcyclopropyl-oxazole systems [24] [25]. The calculated bond lengths for the oxazole ring (C-O: 1.36 Å, C-N: 1.30 Å) demonstrate excellent agreement with experimental crystallographic data and establish the reliability of the computational model [18]. The methylcyclopropyl substituent exhibits characteristic geometric parameters, including C-C bond lengths of approximately 1.51 Å and C-C-C bond angles constrained to approximately 60° by the inherent ring strain [28] [27].

| Calculation_Method | OptimizedBondLengths (Å) | CyclopropylTorsionAngle (°) | RingStrainEnergy (kcal/mol) | HOMOLUMOGap (eV) | Dipole_Moment (Debye) |

|---|---|---|---|---|---|

| DFT B3LYP/6-311G(d,p) | C-O: 1.36, C-N: 1.30 | 15.2-25.8 | 27.5 ± 2.1 | 4.8-5.2 | 2.1-3.4 |

| DFT ωB97XD/6-311++G(d,p) | C-O: 1.34, C-N: 1.32 | 12.5-22.1 | 26.8 ± 1.8 | 5.1-5.6 | 2.3-3.6 |

| MP2/aug-cc-pVTZ | C-O: 1.35, C-N: 1.31 | 18.3-28.7 | 28.9 ± 2.5 | 4.9-5.3 | 2.0-3.2 |

| M06-2X/6-311++G(d,p) | C-O: 1.37, C-N: 1.29 | 14.7-24.3 | 27.1 ± 1.9 | 5.3-5.8 | 2.2-3.5 |

The ωB97XD functional, which incorporates empirical dispersion corrections, provides enhanced accuracy for modeling weak intermolecular interactions and conformational energetics [25]. Calculations at the ωB97XD/6-311++G(d,p) level predict slightly shorter oxazole bond lengths (C-O: 1.34 Å, C-N: 1.32 Å) and reduced torsional angle ranges (12.5-22.1°) for the methylcyclopropyl substituent [25]. The ring strain energy associated with the cyclopropyl moiety is calculated to be 26.8 ± 1.8 kcal/mol, consistent with experimental thermochemical data for related cyclopropyl systems [26].

Torsional Strain Energy Analysis

The torsional strain energy profile for the methylcyclopropyl moiety reveals multiple conformational minima separated by relatively low energy barriers [23] [29]. Systematic rotation around the bond connecting the cyclopropyl carbon to the oxazole ring generates a potential energy surface characterized by three-fold symmetry, reflecting the equivalent orientations of the three cyclopropyl substituents [29]. The calculated energy differences between conformational minima typically range from 2-5 kcal/mol, indicating rapid interconversion at ambient temperatures [27].

Møller-Plesset second-order perturbation theory (MP2) calculations using the aug-cc-pVTZ basis set provide benchmark-quality results for comparative analysis [25]. The MP2 method predicts higher ring strain energies (28.9 ± 2.5 kcal/mol) and broader torsional angle distributions (18.3-28.7°) compared to density functional theory approaches [25]. These differences reflect the distinct treatment of electron correlation effects in wave function-based versus density functional methodologies [30].

The M06-2X functional, specifically parameterized for improved performance with transition metal complexes and challenging organic systems, yields intermediate results with ring strain energies of 27.1 ± 1.9 kcal/mol [25] [27]. The calculated HOMO-LUMO energy gaps range from 4.8-5.8 eV across different computational methods, indicating moderate electronic stability and reactivity characteristics [24] [27].